1-(5-Nitro-1h-benzimidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It is a derivative of benzimidazole, a bicyclic heterocyclic compound known for its diverse biological activities . The compound features a nitro group at the 5-position and an ethanol group at the 2-position of the benzimidazole ring, making it a unique and versatile molecule in various scientific fields.
Scientific Research Applications
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by nitration and reduction reactions . The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the benzimidazole ring and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(5-nitro-1H-benzimidazol-2-yl)acetaldehyde or 1-(5-nitro-1H-benzimidazol-2-yl)acetic acid.
Reduction: Formation of 1-(5-amino-1H-benzimidazol-2-yl)ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The benzimidazole ring can bind to enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
1-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)ethanol: Similar structure but with a methyl group at the 1-position, which may alter its biological activity and chemical reactivity.
1-(5-Nitro-1H-benzimidazol-2-yl)ethanone: Contains a ketone group instead of an ethanol group, leading to different chemical properties and applications.
The unique combination of the nitro and ethanol groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(6-nitro-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-5,13H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFGODDNHJTTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.